A Comprehensive Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline: A Cornerstone Intermediate in Modern Medicinal Chemistry
A Comprehensive Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline: A Cornerstone Intermediate in Modern Medicinal Chemistry
This guide provides an in-depth analysis of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the molecule's structural nuances, the rationale behind its synthesis and reactivity, and its critical role in the development of targeted therapeutics. Every section is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.
Core Chemical Identity and Physicochemical Properties
4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline, identified by CAS Number 863675-89-2 , is a substituted aniline derivative that has gained prominence as a key intermediate in pharmaceutical synthesis.[1][2] Its structure uniquely combines three distinct chemical moieties: an aromatic aniline ring, an electron-withdrawing trifluoromethyl group, and a basic N-methylpiperazine substituent. This combination imparts a specific set of properties that are highly valuable in the design of bioactive molecules.
The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 863675-89-2 | [1][2] |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline | [2] |
| Molecular Formula | C₁₂H₁₆F₃N₃ | [1][3] |
| Molecular Weight | 259.27 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Boiling Point | 363.1 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Purity | Typically ≥97% | [1][4] |
Structural Analysis and Reactivity Profile
The utility of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline in drug synthesis stems directly from its molecular architecture. Understanding the contribution of each component is key to predicting its behavior and leveraging its reactivity.
-
Aniline Core : The primary amine (-NH₂) on the aromatic ring is a versatile functional handle. It is a nucleophile and a weak base, allowing for a wide range of classical amine reactions, including acylation, alkylation, and diazotization, which are fundamental for building more complex molecular scaffolds.
-
Trifluoromethyl Group (-CF₃) : Positioned ortho to the amine, this powerful electron-withdrawing group significantly modulates the electronic properties of the aniline ring. It decreases the pKa of the anilinium ion, making the primary amine less basic than aniline itself. Furthermore, the -CF₃ group is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[5]
-
4-Methylpiperazine Moiety : This saturated heterocycle, attached at the para position, introduces a tertiary amine, which is a stronger base than the aromatic amine. This group is frequently used in drug design to improve aqueous solubility and provide a key interaction point (e.g., for salt formation or hydrogen bonding) with protein targets.
The interplay of these groups dictates the molecule's reactivity. For instance, electrophilic aromatic substitution reactions will be directed by both the activating amino group and the deactivating trifluoromethyl group. The presence of two distinct basic centers (aromatic amine vs. piperazine tertiary amine) allows for selective protonation and salt formation under controlled pH conditions.
Synthesis and Manufacturing
The synthesis of complex pharmaceutical intermediates like 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline often involves multi-step processes designed for scalability and purity. A common and industrially relevant approach involves the reduction of a nitro-aromatic precursor. This method is reliable and provides high yields of the target aniline.[6][7]
Workflow for Synthesis via Nitro Reduction
Caption: Generalized workflow for the synthesis of the target aniline via nitro group reduction.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is a representative example based on established chemical transformations for nitro group reduction.[6][7]
Objective: To synthesize 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline by reducing its nitro precursor. (Note: This is a closely related isomer, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, for which a detailed public synthesis is available. The principles are directly applicable to the target compound.)
Materials:
-
4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.0 eq)
-
Methanol (MeOH) as solvent
-
Raney Nickel (approx. 10 wt%)
-
Hydrogen (H₂) gas source (50 psi)
-
Celite for filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the starting material, 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, in methanol.[6]
-
Catalyst Addition: Carefully add Raney Nickel catalyst to the solution under an inert atmosphere.[6] The amount is typically around 10% by weight relative to the starting material.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.[6]
-
Reaction Execution: Stir the suspension vigorously at room temperature for 24 hours.[6] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.[6]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. This will yield the crude product.[6]
-
Final Product: The resulting 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline can be further purified by recrystallization or column chromatography if necessary to achieve high purity (e.g., >98%).
Self-Validation: The success of this protocol is validated by characterization of the final product. The disappearance of the nitro group signals in the IR spectrum and the appearance of the -NH₂ signals, along with the expected shifts in the ¹H NMR spectrum, confirm the conversion. Purity is confirmed via HPLC.
Key Applications in Drug Discovery
This aniline derivative is not just a laboratory curiosity; it is a commercially significant building block, most notably for the synthesis of Ponatinib .
-
Ponatinib Intermediate : Ponatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline serves as a critical fragment in the total synthesis of this life-saving drug.[8] Its structure provides the core aniline necessary for forming a key amide bond while embedding the trifluoromethyl and piperazine moieties that are crucial for the drug's binding and pharmacokinetic profile.
Caption: Role as a critical intermediate in the synthesis of Ponatinib.
-
Scaffold for Kinase Inhibitors : Beyond Ponatinib, the structural motifs present in this molecule are highly relevant for the broader field of kinase inhibitor development. The trifluoromethyl-substituted aniline can act as a "hinge-binder" element, forming hydrogen bonds with the kinase hinge region, a common strategy in designing this class of drugs.[9]
-
Neuropharmacological Agents : The combination of an aromatic system and a piperazine group is also a common feature in agents targeting the central nervous system (CNS). This makes the compound a valuable starting point for exploring new neuropharmacological agents.[10]
Analytical and Spectroscopic Profile
Confirmation of the identity and purity of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : A proton NMR spectrum would show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the piperazine ring protons (broad signals around δ 2.5-3.5 ppm), the N-methyl group (a singlet around δ 2.3 ppm), and the primary amine protons (a broad singlet that can vary in position). The coupling patterns of the aromatic protons would confirm the substitution pattern. While a specific spectrum for this exact CAS number is not in the public domain results, spectra for highly analogous structures confirm these general chemical shift regions.[6][7]
-
¹³C NMR : Would show distinct signals for the CF₃ carbon (a quartet due to C-F coupling), the aromatic carbons, and the aliphatic carbons of the piperazine and methyl groups.
-
¹⁹F NMR : Would exhibit a singlet, confirming the presence of the single CF₃ group.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would show a strong signal for the protonated molecule [M+H]⁺, confirming the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing purity, typically using a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water. A single major peak indicates high purity.[10]
Safety, Handling, and Storage
As with all trifluoromethyl aniline derivatives, proper safety precautions are essential.
-
Hazard Identification : While a specific safety data sheet (SDS) for this compound is not detailed in the search results, related anilines are classified as harmful if swallowed or in contact with skin, and cause skin and serious eye irritation.[11][12][13] They may also cause respiratory irritation.
-
Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid breathing dust or vapors.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[10]
Conclusion
4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline is a high-value chemical intermediate whose importance is firmly established in the field of medicinal chemistry. Its well-defined structure provides a robust and versatile platform for synthesizing complex drug molecules, most notably the kinase inhibitor Ponatinib. A thorough understanding of its properties, reactivity, and handling is crucial for any researcher or organization involved in the advanced stages of pharmaceutical development and manufacturing.
References
-
Chemsrc. 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline. [Online] Available at: [Link]
-
LookChem. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: High-Purity Pharmaceutical Intermediate. [Online] Available at: [Link]
-
2a biotech. 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. [Online] Available at: [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Online] Available at: [Link]
-
Angene Chemical. Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. [Online] Available at: [Link]
-
CORE. IMPROVED PROCESS FOR THE PREPARATION OF 4-((4-METHYLPIPERAZIN-1-YL)METHYL)-3-(TRIFLUOROMETHYL)ANILINE. [Online] Available at: [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Online] Available at: [Link]
-
Chemiex. High-Purity 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: A Key Intermediate for Pharmaceutical Synthesis. [Online] Available at: [Link]
-
CPAChem. Safety data sheet - 4-(Trifluoromethyl)aniline. [Online] Available at: [Link]
- Google Patents. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.
Sources
- 1. CAS#:863675-89-2 | 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline | Chemsrc [chemsrc.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. scbt.com [scbt.com]
- 4. 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]
- 7. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Buy 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 694499-26-8 [smolecule.com]
- 10. nbinno.com [nbinno.com]
- 11. angenechemical.com [angenechemical.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. AP24592 | 694499-26-8 [sigmaaldrich.com]
